Cas no 1111561-91-1 (N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide)
![N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide structure](https://it.kuujia.com/scimg/cas/1111561-91-1x500.png)
1111561-91-1 structure
Nome del prodotto:N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide
N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- AKOS008019637
- 1111561-91-1
- EN300-22548789
- Z50123892
- N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide
- N-(1-CYANO-1-CYCLOPROPYLETHYL)-2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDE
- N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide
-
- Inchi: 1S/C21H26N4O4/c1-21(14-22,15-6-7-15)23-19(26)12-24-8-10-25(11-9-24)20(27)18-13-28-16-4-2-3-5-17(16)29-18/h2-5,15,18H,6-13H2,1H3,(H,23,26)
- Chiave InChI: FRTJDWFGSWVBPZ-UHFFFAOYSA-N
- Sorrisi: N1(CC(NC(C#N)(C2CC2)C)=O)CCN(C(C2COC3=CC=CC=C3O2)=O)CC1
Proprietà calcolate
- Massa esatta: 398.19540532g/mol
- Massa monoisotopica: 398.19540532g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 29
- Conta legami ruotabili: 5
- Complessità: 679
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 94.9Ų
- XLogP3: 1.1
Proprietà sperimentali
- Densità: 1.304±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 657.8±55.0 °C(Predicted)
- pka: 12.85±0.46(Predicted)
N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22548789-0.05g |
1111561-91-1 | 95% | 0.05g |
$212.0 | 2024-06-20 |
N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide Letteratura correlata
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
1111561-91-1 (N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide) Prodotti correlati
- 2171712-68-6(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidocyclobutane-1-carboxylic acid)
- 373-04-6(Hexanamide, 6-amino-)
- 57728-65-1(N-(2-Hydroxyethyl)-4-iodobenzamide)
- 17371-27-6(Bicyclo[3.1.1]heptan-3-amine,2,6,6-trimethyl-)
- 2503207-25-6(1-Tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride)
- 1260593-54-1((3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate)
- 1314354-98-7(6-(3-methylpiperidin-1-yl)pyrimidin-4-amine)
- 2680618-61-3(methyl 2-(5-bromothiophen-3-yl)-2-{(tert-butoxy)carbonylamino}acetate)
- 184951-36-8(N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}thiophene-2-carboxamide)
- 2171912-87-9(3-4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
